molecular formula C7H6N2OS B6177880 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one CAS No. 2567498-88-6

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one

Cat. No.: B6177880
CAS No.: 2567498-88-6
M. Wt: 166.2
InChI Key:
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Description

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimizing reaction conditions for yield and purity, and ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyrimidine core .

Scientific Research Applications

7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the context of photodynamic therapy, it acts as a photosensitizer that, upon activation by light, generates reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell death in cancer cells by damaging cellular components like DNA, proteins, and lipids . The compound’s ability to efficiently populate the long-lived and reactive triplet state is crucial for its photodynamic efficacy .

Comparison with Similar Compounds

Uniqueness: 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thienopyrimidine derivatives .

Properties

CAS No.

2567498-88-6

Molecular Formula

C7H6N2OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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